molecular formula C9H6O4 B1626381 6-Methoxybenzofuran-2,3-dione CAS No. 49753-64-2

6-Methoxybenzofuran-2,3-dione

Cat. No.: B1626381
CAS No.: 49753-64-2
M. Wt: 178.14 g/mol
InChI Key: BJLMJXUETLTPDL-UHFFFAOYSA-N
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Description

6-Methoxybenzofuran-2,3-dione is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methoxy group at the 6th position and a dione group at the 2nd and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzofuran-2,3-dione can be achieved through several methods. One common approach involves the cyclization of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of the benzofuran ring in acetic anhydride. The final step involves demethylation with sodium 1-dodecanethiolate to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzofuran-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione group to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions 5 and 7.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

6-Methoxybenzofuran-2,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxybenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to upregulate bone morphogenetic protein-2 (BMP-2), which plays a crucial role in bone formation and turnover. This upregulation leads to increased osteoblast activity and bone formation, making it a potential candidate for the treatment of osteoporosis .

Comparison with Similar Compounds

6-Methoxybenzofuran-2,3-dione can be compared with other benzofuran derivatives such as:

    Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

    Angelicin: Known for its phototoxic and anti-inflammatory properties.

    Bergapten: Used in the treatment of skin disorders like psoriasis.

    Nodekenetin: Exhibits anti-cancer properties.

    Xanthotoxin: Used in the treatment of vitiligo and psoriasis.

    Usnic Acid: Known for its antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

6-methoxy-1-benzofuran-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c1-12-5-2-3-6-7(4-5)13-9(11)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJLMJXUETLTPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513596
Record name 6-Methoxy-1-benzofuran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49753-64-2
Record name 6-Methoxy-1-benzofuran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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